molecular formula C15H20ClNO4 B8098852 (R)-3-Chloro-a-(Boc-amino)benzenebutanoic acid

(R)-3-Chloro-a-(Boc-amino)benzenebutanoic acid

Cat. No.: B8098852
M. Wt: 313.77 g/mol
InChI Key: LGFFGTSHJOANJT-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Chloro-a-(Boc-amino)benzenebutanoic acid is a complex organic compound characterized by its molecular formula C15H20ClNO4. This compound features a benzene ring substituted with a chloro group at the 3-position and a Boc-protected amino group attached to the alpha-position of a butanoic acid chain. The presence of the Boc (tert-butoxycarbonyl) protecting group makes it a valuable intermediate in organic synthesis, particularly in the preparation of peptides and other bioactive molecules.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with (R)-3-chlorobenzoic acid as the starting material.

  • Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.

  • Chain Extension: The carboxylic acid group is then extended to form the butanoic acid chain through a series of reactions, including esterification and subsequent reduction steps.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and real-time monitoring helps maintain consistent quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the chloro group, often using nucleophiles like sodium azide or potassium iodide.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium azide (NaN3) in a polar aprotic solvent.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or amines.

  • Substitution: Azides or iodides.

Scientific Research Applications

(R)-3-Chloro-a-(Boc-amino)benzenebutanoic acid is widely used in scientific research due to its versatility:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is employed in the development of new drugs, particularly in the field of peptide synthesis and modification.

  • Industry: The compound finds applications in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which (R)-3-Chloro-a-(Boc-amino)benzenebutanoic acid exerts its effects depends on its specific application. In peptide synthesis, the Boc-protected amino group is crucial for selective reactions, allowing for the stepwise construction of peptide chains. The compound interacts with enzymes and receptors, modulating biological processes.

Molecular Targets and Pathways:

  • Enzymes: Inhibits specific enzymes involved in metabolic pathways.

  • Receptors: Binds to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

(R)-3-Chloro-a-(Boc-amino)benzenebutanoic acid is unique due to its specific structural features and functional groups. Similar compounds include:

  • (S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid: The enantiomer, differing only in the stereochemistry at the chiral center.

  • 3-Chloro-a-(Boc-amino)benzeneacetic acid: A structurally similar compound with a shorter carbon chain.

  • 3-Chloro-a-(Boc-amino)benzenebutyric acid: A variant with a different carboxylic acid derivative.

These compounds share similarities in their core structure but differ in their functional groups and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

(2R)-4-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(13(18)19)8-7-10-5-4-6-11(16)9-10/h4-6,9,12H,7-8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFFGTSHJOANJT-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC1=CC(=CC=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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